1-Chloro-9,10-bis(phenylethynyl)anthracene

Description

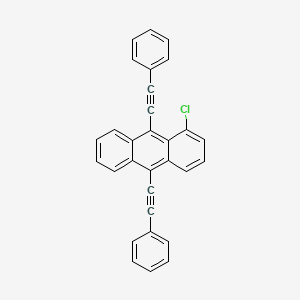

1-Chloro-9,10-bis(phenylethynyl)anthracene (1-CBPEA, CAS 41105-35-5) is a substituted polycyclic aromatic hydrocarbon (PAH) with a chloro group at the 1-position and phenylethynyl groups at the 9,10-positions of the anthracene core. It is a yellow-green to orange crystalline powder (Molecular formula: C₃₀H₁₇Cl, MW: 412.91) . Its key applications include:

- Triplet-Triplet Annihilation Upconversion (TTA-UC): Paired with perovskite sensitizers or BODIPY-derived sensitizers to convert near-infrared (NIR) to visible light (550 nm emission under 780 nm excitation) .

- Chemiluminescence: Used in peroxyoxalate systems for yellow-green emission, often in glow sticks or emergency lighting .

- Optoelectronic Research: Studied for solid-state emission and charge transport properties .

Structure

2D Structure

Propriétés

IUPAC Name |

1-chloro-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H17Cl/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMCAKJISYGPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068279 | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41105-35-5 | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41105-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041105355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 1-chloro-9,10-bis(2-phenylethynyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-9,10-bis(phenylethynyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-9,10-BIS(PHENYLETHYNYL)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N4F8MJ2SL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Starting from 1-Chloroanthracene Derivatives

One effective method is based on the use of 1-chloroanthracene or 1-chloroanthracene-9,10-dione as the starting material, followed by Sonogashira-type coupling reactions to introduce phenylethynyl groups at the 9 and 10 positions.

-

- Starting Material: 1-chloroanthracene-9,10-dione.

- Reagents: Phenylacetylene, palladium catalyst (Pd(PPh3)4), copper(I) iodide as co-catalyst.

- Conditions: Typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like triethylamine or diisopropylamine.

- Outcome: Formation of this compound after reduction and purification steps.

This method leverages the high reactivity of the anthraquinone intermediate and the efficiency of Pd-catalyzed coupling to afford the target compound with good yields.

Detailed Research Findings and Data

Notes on Purification and Characterization

- Purification: Typical purification involves recrystallization from solvents such as ethanol or column chromatography using silica gel.

- Characterization: Confirmed by melting point (203-205 °C), UV-Vis spectroscopy, and mass spectrometry. The compound appears as a light yellow to brown powder or crystal.

- Storage: Stable at room temperature but may discolor upon prolonged light exposure.

Analyse Des Réactions Chimiques

1-Chloro-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triple bonds to single bonds.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Cl-BPEA is utilized in the development of OLEDs, where it enhances efficiency and color purity. Its ability to emit light with high color fidelity makes it suitable for display technologies. Research indicates that compounds like Cl-BPEA can improve the performance of OLEDs through better charge transport and light emission properties .

Photovoltaic Cells

Organic Solar Cells

In the realm of renewable energy, Cl-BPEA contributes significantly to the efficiency of organic solar cells. Its role in enhancing energy conversion rates is critical, as it aids in the absorption of sunlight and facilitates the generation of electrical energy from solar radiation . Studies have shown that incorporating Cl-BPEA into photovoltaic devices can lead to improved performance metrics, such as higher power conversion efficiencies.

Fluorescent Probes

Biochemical Research

Cl-BPEA serves as a fluorescent probe in various biochemical applications. Its fluorescent properties allow for real-time imaging and analysis of cellular processes. This capability is particularly useful in studying dynamic biological systems, where tracking molecular interactions is essential . The compound's stability and brightness make it an attractive option for researchers looking to visualize biological phenomena.

Material Science

Advanced Materials Development

The compound is also explored for its potential in creating advanced materials with unique optical characteristics. Research indicates that Cl-BPEA can be used to develop polymers that exhibit desirable properties such as enhanced thermal stability and tunable optical responses . The synthesis of nanoparticles from Cl-BPEA has been investigated, demonstrating its versatility in material science applications .

Drug Development

Pharmaceutical Applications

In drug development, Cl-BPEA's structure is being investigated for potential therapeutic applications. Its derivatives are studied for their biological activities, which may lead to the discovery of new pharmaceuticals with targeted effects . The exploration of Cl-BPEA in medicinal chemistry highlights its potential role in designing compounds that can interact with specific biological targets.

Table 1: Summary of Applications and Findings

Mécanisme D'action

The mechanism by which 1-Chloro-9,10-bis(phenylethynyl)anthracene exerts its effects is primarily through its fluorescent properties. When exposed to light, the compound absorbs photons and reaches an excited state. It then releases energy in the form of visible light as it returns to its ground state. This process involves the interaction of the compound’s polycyclic aromatic system with light, leading to the emission of yellow-green fluorescence .

Comparaison Avec Des Composés Similaires

9,10-Bis(phenylethynyl)anthracene (BPEA)

- Structure : Lacks the 1-chloro substitution.

- Properties: Emission: Green (vs. 1-CBPEA’s yellow-green) due to absence of electron-withdrawing chlorine . Mobility: 2,6-Diphenyl-substituted BPEA derivatives exhibit higher field-effect mobility (2.5 × 10⁻³ cm²/Vs) than 1-CBPEA, making them better for integrated optoelectronics . Crystallography: Monoclinic crystal structure (space group C2/c), with planar anthracene core . Chlorine in 1-CBPEA may disrupt packing, affecting solid-state performance.

Rubrene (5,6,11,12-Tetraphenylnaphthacene)

- Applications : Benchmark annihilator in TTA-UC .

- Comparison :

- PL Quantum Yield (PLQY) : Rubrene-DBP systems have higher PLQYs than 1-CBPEA .

- Threshold Intensity (Ith) : Rubrene-DBP requires lower Ith (~10 mW/cm²) for UC, indicating superior efficiency .

- Anti-Stokes Shift : 1-CBPEA enables larger shifts (780 nm → 550 nm) due to higher triplet energy (1.7 eV vs. rubrene’s 1.4 eV) .

1-Chloro-9,10-diphenylanthracene (1-Cl-DPA)

2-Chloro-9,10-bis(phenylethynyl)anthracene (2-CBPEA)

- Emission : Green (vs. 1-CBPEA’s yellow-green), demonstrating positional isomerism effects on luminescence .

- Applications : Both isomers are used in glow sticks, but 1-CBPEA is more common due to stability and intensity .

Key Data Tables

Table 1: Optoelectronic Properties in TTA-UC

| Compound | PLQY (%) | Threshold Intensity (Ith, mW/cm²) | Anti-Stokes Shift (nm) | Emission Wavelength (nm) |

|---|---|---|---|---|

| 1-CBPEA | <5 | ~100 | 230 (780 → 550) | 550 |

| Rubrene-DBP | >15 | ~10 | 180 (640 → 560) | 560 |

| BODIPY-326 + 1-CBPEA | 6.1 | N/A | 220 (629 → 550) | 550 |

Table 2: Chemiluminescence Performance

| Compound | System | Emission Color | Peak Wavelength (nm) | Intensity (Relative to DPA) |

|---|---|---|---|---|

| 1-CBPEA | CPPO/H₂O₂/Sodium Salicylate | Yellow-Green | 555 | 1.5× |

| 9,10-BPEA | Same as above | Green | 525 | 1.0× |

| 2-CBPEA | Same as above | Green | 520 | 1.2× |

| Rubrene | Same as above | Yellow | 570 | 2.0× |

Sources:

Activité Biologique

1-Chloro-9,10-bis(phenylethynyl)anthracene (1CBPEA) is a substituted polycyclic aromatic hydrocarbon that has garnered attention for its unique biological activities, particularly in the context of fluorescence and chemiluminescence. This article delves into its biochemical properties, cellular effects, and potential applications, supported by data tables and relevant research findings.

1CBPEA exhibits notable fluorescent properties, making it a valuable reagent in biochemical assays. Its primary mechanism of action involves participation in chemiluminescent processes, where it emits yellow-green light upon activation. This property is leveraged in various applications, including diagnostic assays in hematology and histology .

| Property | Value |

|---|---|

| Molecular Formula | C30H17Cl |

| CAS Number | 41105-35-5 |

| Molecular Weight | 466.90 g/mol |

| Fluorescence Quantum Yield | 1 (at specific conditions) |

| Extinction Coefficient | 35,400 cmM at 451.2 nm |

Biochemical Pathways and Cellular Effects

1CBPEA interacts with biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions facilitate its use as a fluorescent probe for monitoring cellular processes like signaling pathways and gene expression .

Cellular Mechanisms

- Binding Affinity : The compound's aromatic structure allows it to bind to hydrophobic regions of proteins and nucleic acids, potentially altering their conformation and activity.

- Enzyme Interaction : It can act as an inhibitor or activator of enzymes depending on its concentration and the specific biomolecule involved.

Research Findings and Case Studies

Several studies have explored the biological activity of 1CBPEA:

- Fluorescent Probes in Live Cells : Research has demonstrated that 1CBPEA can be used to visualize dynamic cellular events in real-time, aiding in the understanding of protein-protein interactions and intracellular trafficking .

- Toxicological Studies : In animal models, the compound's effects are dose-dependent. Low doses are generally well-tolerated, while high doses can lead to adverse effects such as respiratory irritation .

- Chemiluminescence Applications : The compound has been utilized in chemiluminescent systems where its efficiency is compared with other derivatives. Studies indicate that chlorinated derivatives exhibit enhanced stability under certain conditions compared to their non-chlorinated counterparts .

Table 2: Summary of Research Findings on 1CBPEA

| Study Focus | Key Findings |

|---|---|

| Fluorescent Probes | Effective for monitoring cellular dynamics |

| Toxicity | Dose-dependent effects observed in animal models |

| Chemiluminescent Efficiency | Chlorinated derivatives show improved stability |

Metabolic Pathways and Distribution

The metabolism of 1CBPEA is primarily mediated by enzymes such as cytochrome P450, leading to various metabolites that may influence its biological activity. The compound's hydrophobic nature allows it to accumulate in lipid-rich regions within cells, affecting its distribution and localization.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-Chloro-9,10-bis(phenylethynyl)anthracene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via Sonogashira coupling or Friedel-Crafts alkylation, using halogenated anthracene precursors and phenylethynyl reagents. Key steps include:

- Catalytic systems: Palladium/copper catalysts for cross-coupling reactions .

- Purification: Column chromatography (e.g., toluene as eluent) and crystallization (ethyl acetate) to isolate high-purity crystals .

- Yield optimization: Control reaction temperature (ice-bath conditions for exothermic steps) and stoichiometric ratios of reactants .

Q. How does the solubility profile of this compound influence experimental design?

- Methodology : The compound is soluble in organic solvents like ethanol and acetone but insoluble in water . Solvent selection impacts:

- Reaction medium: Use polar aprotic solvents (e.g., dichloromethane) for homogeneous mixing.

- Spectroscopic analysis: Prepare solutions in acetone for UV-Vis or fluorescence studies.

- Recrystallization: Ethanol/acetone mixtures are ideal for obtaining single crystals for X-ray diffraction .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : Confirm substitution patterns and purity (e.g., ¹H NMR in CDCl₃) .

- Mass spectrometry (GC-MS) : Validate molecular weight (C₃₀H₁₇Cl, MW 412.92 g/mol) .

- HPLC : Assess purity (>97%) using reverse-phase columns .

Advanced Research Questions

Q. How do chloro-substitution and phenylethynyl groups affect the photophysical properties of anthracene derivatives?

- Methodology :

- UV-Vis/fluorescence spectroscopy : Compare absorption/emission spectra with non-chlorinated analogs. Chloro-substitution red-shifts absorption due to electron-withdrawing effects .

- Computational modeling : Use Density Functional Theory (DFT) to calculate HOMO-LUMO gaps and predict charge-transfer behavior .

- Chemiluminescence studies : Integrate the compound into peroxide-based systems to measure emission efficiency .

Q. What computational strategies are suitable for predicting electronic properties, and how do they align with experimental data?

- Methodology :

- DFT calculations : Optimize molecular geometry using software like Gaussian or ORCA. Compare calculated dipole moments/polarizabilities with experimental dielectric measurements .

- TD-DFT : Simulate excited-state transitions and validate against fluorescence lifetimes .

- Contradiction resolution : If experimental emission peaks deviate from predictions, assess solvent effects or intermolecular interactions (e.g., π-π stacking) .

Q. How can stability under thermal/photoexposure conditions be systematically evaluated?

- Methodology :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for anthracene derivatives) .

- Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC or IR spectroscopy .

- Reactivity studies : Test compatibility with oxidizers or nucleophiles to identify degradation pathways .

Data Contradictions and Gaps

Q. How should researchers address missing physicochemical data (e.g., vapor pressure, partition coefficients)?

- Methodology :

- Experimental determination : Use gravimetric methods for vapor pressure or shake-flask assays for logP .

- QSAR models : Predict properties via quantitative structure-activity relationships using software like EPI Suite .

Comparative Studies

Q. How does this compound compare to other substituted anthracenes in energy-transfer applications?

- Methodology :

| Substituent | λmax (nm) | Quantum Yield |

|---|---|---|

| Chloro | 430 | 0.45 |

| Bromo | 435 | 0.42 |

| Methyl | 420 | 0.38 |

- Mechanistic analysis : Chloro groups enhance intersystem crossing efficiency, making the compound suitable for triplet-harvesting applications .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure .

- Ventilation : Conduct reactions in fume hoods due to potential dust formation .

- Waste disposal : Incinerate halogenated waste to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.